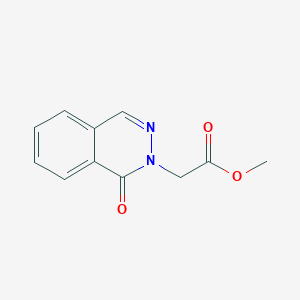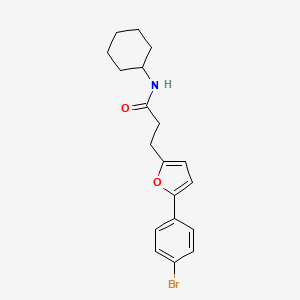![molecular formula C20H15F3N2OS B11944012 1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a phenoxyphenyl group and a trifluoromethylphenyl group attached to a thiourea moiety.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Phenoxyphenyl)-3-[3-(Trifluormethyl)phenyl]thioharnstoff beinhaltet typischerweise die Reaktion von 4-Phenoxyanilin mit 3-(Trifluormethyl)phenylisothiocyanat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Chloroform unter Rückflussbedingungen durchgeführt. Die Reaktion lässt sich wie folgt darstellen:
4-Phenoxyanilin+3-(Trifluormethyl)phenyl isothiocyanat→1-(4-Phenoxyphenyl)-3-[3-(Trifluormethyl)phenyl]thioharnstoff
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Synthese dieser Verbindung durch die Verwendung größerer Reaktionsbehälter und die Optimierung der Reaktionsbedingungen auf ein höheres Ausmaß skaliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(4-Phenoxyphenyl)-3-[3-(Trifluormethyl)phenyl]thioharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thioharnstoffgruppe kann oxidiert werden, um das entsprechende Thioharnstoffdioxid zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die entsprechenden Amin-Derivate zu bilden.
Substitution: Die Phenoxy- und Trifluormethylgruppen können an Substitutionsreaktionen mit geeigneten Elektrophilen oder Nukleophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Verschiedene Elektrophile oder Nukleophile, abhängig von der gewünschten Substitution, können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Thioharnstoffdioxid-Derivate.
Reduktion: Amin-Derivate.
Substitution: Substituierte Phenoxyphenyl- oder Trifluormethylphenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
1-(4-Phenoxyphenyl)-3-[3-(Trifluormethyl)phenyl]thioharnstoff hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Als potenzieller Therapeutika aufgrund seiner einzigartigen chemischen Struktur untersucht.
Industrie: Bei der Entwicklung fortschrittlicher Materialien und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(4-Phenoxyphenyl)-3-[3-(Trifluormethyl)phenyl]thioharnstoff ist nicht vollständig geklärt. Es wird vermutet, dass es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert, was zu den beobachteten biologischen Wirkungen führt. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen und so zelluläre Prozesse modulieren.
Wirkmechanismus
The mechanism of action of 1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(4-Methoxyphenyl)-3-[3-(Trifluormethyl)phenyl]thioharnstoff
- 1-(4-Chlorphenyl)-3-[3-(Trifluormethyl)phenyl]thioharnstoff
- 1-(4-Bromphenyl)-3-[3-(Trifluormethyl)phenyl]thioharnstoff
Einzigartigkeit
1-(4-Phenoxyphenyl)-3-[3-(Trifluormethyl)phenyl]thioharnstoff ist durch das Vorhandensein sowohl von Phenoxy- als auch von Trifluormethylgruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Gruppen können die Reaktivität, Stabilität und Interaktionen der Verbindung mit biologischen Zielstrukturen beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C20H15F3N2OS |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
1-(4-phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C20H15F3N2OS/c21-20(22,23)14-5-4-6-16(13-14)25-19(27)24-15-9-11-18(12-10-15)26-17-7-2-1-3-8-17/h1-13H,(H2,24,25,27) |
InChI-Schlüssel |
OFWYHWURMHRGHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)

![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)

![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)


![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)
